molecular formula C24H28FN3O4S B11290301 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11290301
M. Wt: 473.6 g/mol
InChI Key: LWIVJSXLZMOOSN-UHFFFAOYSA-N
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Description

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

The sulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base. The piperidine ring is then incorporated through a nucleophilic substitution reaction, where the sulfonyl-indole intermediate reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that have therapeutic applications.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid share the piperidine ring structure.

Uniqueness

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is unique due to its combination of an indole moiety, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28FN3O4S/c1-15-6-7-20(13-22(15)25)26-24(30)18-5-4-10-27(14-18)33(31,32)21-8-9-23-19(12-21)11-16(2)28(23)17(3)29/h6-9,12-13,16,18H,4-5,10-11,14H2,1-3H3,(H,26,30)

InChI Key

LWIVJSXLZMOOSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)F

Origin of Product

United States

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